molecular formula C23H18N2O4 B464887 N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) CAS No. 315672-59-4

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide)

Cat. No.: B464887
CAS No.: 315672-59-4
M. Wt: 386.4g/mol
InChI Key: IGRFGAUCRYCZKL-UHFFFAOYSA-N
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Description

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) typically involves the following steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzylamine to form the intermediate N-[4-(furan-2-carbonylamino)phenyl]methylamine.

    Final Coupling: The intermediate is further reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Thiazole derivatives: These compounds also have a heterocyclic ring structure and are studied for similar applications in medicinal chemistry.

Uniqueness

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRFGAUCRYCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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